Carebastine
Overview
Description
- It is clinically used for allergic conditions, including pediatric allergic rhinitis, perennial rhinitis in adults, seasonal rhinitis, hay fever, and chronic urticaria .
- The compound selectively targets histamine H1 receptors without central nervous system (CNS) inhibition.
CAREBASTINE: (chemical name: 1-(4-tert-butylphenyl)-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone) is an organic compound with the molecular formula CHNO.
Mechanism of Action
Target of Action
Carebastine is primarily a histamine H1 receptor antagonist . It is the active metabolite of Ebastine . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism leads to symptomatic relief in conditions such as allergic rhinitis, rhinoconjunctivitis, and urticaria .
Mode of Action
This compound interacts with its targets, the histamine H1 receptors, by binding to them and preventing the action of histamine, thereby reducing allergic symptoms . Additionally, it has been found to inhibit VEGF-induced proliferation, migration, and angiogenesis in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) in a dose-dependent manner .
Biochemical Pathways
This compound affects the angiogenesis pathway, which plays a crucial role in the development of airway inflammation and remodeling in allergic rhinitis and asthmatic patients . It inhibits the phosphorylation of the cell VEGF receptor 2 (VEGFR-2) and Akt kinase (Akt), which are key components of the angiogenesis pathway . Moreover, this compound suppresses the expression of macrophage migration inhibitory factor .
Pharmacokinetics
This compound is extensively metabolized to form desalkylebastine and hydroxyebastine . The metabolism of this compound is mainly catalyzed by CYP3A4 and CYP2J2 .
Result of Action
This compound’s action results in the inhibition of VEGF-induced proliferation, migration, and angiogenesis in endothelial cells . This leads to a significant reduction in the topological parameters of the capillary network produced in vitro by both endothelial cell lines on a basement membrane extract . It also suppresses the expression of macrophage migration inhibitory factor .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs that affect liver function . .
Biochemical Analysis
Biochemical Properties
Carebastine interacts with various enzymes and proteins in biochemical reactions. It is extensively metabolized to its active form by the hepatic microsomal isoenzyme cytochrome P450 (CYP) 3A4 . The nature of these interactions involves the conversion of Ebastine to this compound, which then exerts its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a histamine H1 receptor antagonist, thereby reducing the effects of histamine on target cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding to histamine H1 receptors, thereby preventing histamine from exerting its effects . This can lead to changes in gene expression and cellular responses to histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to be stable, with no significant degradation observed over the course of studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has a dose-dependent effect on the reduction of allergic reactions . High doses have not been associated with toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of histamine. It interacts with enzymes such as CYP3A4, which metabolizes Ebastine to this compound . This can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to interact with transporters and binding proteins that facilitate its distribution .
Subcellular Localization
As a small molecule, it is likely to be able to diffuse across cell membranes and exert its effects in various compartments within the cell .
Preparation Methods
Synthetic Routes: The synthetic route to involves the condensation of 4-tert-butylbenzaldehyde with 4-(diphenylmethoxy)piperidine in the presence of a suitable base.
Reaction Conditions: The reaction typically occurs under mild conditions, and the product is isolated through crystallization or chromatography.
Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, purification, and formulation for pharmaceutical use.
Chemical Reactions Analysis
Reactions: can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: serves as a valuable tool in medicinal chemistry research, especially related to histamine receptor modulation.
Biology: It may be used in studies involving histamine-mediated pathways and allergic responses.
Medicine: As an antihistamine, it plays a role in managing allergic symptoms.
Industry: Pharmaceutical companies utilize it for formulating allergy medications.
Comparison with Similar Compounds
Uniqueness: stands out due to its prolonged action, minimal CNS effects, and rapid onset compared to other antihistamines.
Similar Compounds: Other antihistamines include cetirizine, loratadine, and fexofenadine.
Properties
IUPAC Name |
2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238246 | |
Record name | Carebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90729-42-3 | |
Record name | Carebastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90729-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carebastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carebastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carebastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAREBASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DLN707DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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